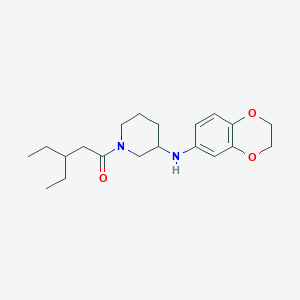![molecular formula C17H16N2O2S B5366482 4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide](/img/structure/B5366482.png)
4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known by several names, including ETP-46464, CEP-9722, and TAK-659. It belongs to the class of compounds known as kinase inhibitors, which are molecules that can selectively target and inhibit the activity of specific enzymes called kinases.
Wirkmechanismus
The mechanism of action of 4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide involves the selective inhibition of BTK. This kinase is a key signaling molecule in the B cell receptor (BCR) signaling pathway, which is essential for the development and activation of B cells. By inhibiting BTK, this compound can block BCR signaling and prevent the proliferation and survival of B cells. In addition, BTK inhibition can also modulate other signaling pathways involved in immune cell function, such as Toll-like receptor (TLR) signaling and Fc receptor signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B cells. In addition, this compound has also been shown to modulate other immune cell functions, such as T cell activation and cytokine production. In animal models of B cell malignancies and autoimmune diseases, treatment with this compound has been shown to reduce tumor growth and improve disease symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide in lab experiments is its high selectivity for BTK. This compound has been shown to have minimal off-target effects on other kinases, which can reduce the risk of unwanted side effects. In addition, this compound has good pharmacokinetic properties, which can allow for effective delivery and distribution in vivo. However, one limitation of using this compound is its relatively low potency compared to other BTK inhibitors. This can limit its effectiveness in certain experimental settings and may require higher doses or longer treatment durations.
Zukünftige Richtungen
There are several future directions for research on 4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide. One area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of current compounds. Another direction is the exploration of combination therapies that can enhance the efficacy of BTK inhibitors in treating diseases such as cancer and autoimmune disorders. Finally, there is also interest in understanding the role of BTK in other cell types and signaling pathways, which can provide insights into new therapeutic targets and mechanisms of action.
Synthesemethoden
The synthesis of 4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide has been described in several research articles. One common method involves the reaction of 4-ethyl-5-methyl-3-thiophenecarboxylic acid with 3-phenylpropynoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with an amine such as methylamine or ethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide has been studied for its potential applications in several areas of scientific research, including cancer biology, immunology, and neuroscience. One of the main targets of this compound is a kinase called Bruton's tyrosine kinase (BTK), which plays a key role in the development and function of B cells in the immune system. Inhibition of BTK has been shown to have therapeutic potential in several diseases, including B cell malignancies, autoimmune disorders, and allergic diseases.
Eigenschaften
IUPAC Name |
4-ethyl-5-methyl-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-3-13-11(2)22-17(15(13)16(18)21)19-14(20)10-9-12-7-5-4-6-8-12/h4-8H,3H2,1-2H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJSQEGLXRNWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C#CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5366405.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethanol](/img/structure/B5366408.png)
![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5366410.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5366416.png)
![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366441.png)

![4-tert-butyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5366454.png)
![(1S,5R)-3-(2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366460.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366465.png)
![7-(2-hydroxy-3-pyridinyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5366489.png)
![N-{2-[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5366490.png)
![methyl 5-{5-[2-(5-amino-4-cyano-1H-pyrazol-3-yl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate](/img/structure/B5366498.png)
